1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-12-4-5-16(10-17(12)21)26-20(27)25-15-8-6-14(7-9-15)24-18-11-19(28-3)23-13(2)22-18/h4-11H,1-3H3,(H,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWUEIAADPWDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, with the CAS number 946355-87-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of 381.4 g/mol. The structure includes a urea moiety, which is known for its role in biological activity modulation.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 946355-87-9 |
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including protein kinases. The urea group is particularly significant as it can modulate enzymatic activities related to cell proliferation and survival pathways.
Protein Kinase Inhibition
The compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression. For instance, compounds structurally related to this urea derivative have shown promising results in inhibiting CSF1R (Colony Stimulating Factor 1 Receptor), which plays a crucial role in tumor-associated macrophage survival and proliferation .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways. In vitro assays demonstrated significant cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Similar compounds have exhibited moderate antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have shown effectiveness in reducing inflammation in animal models, indicating that this compound may also possess anti-inflammatory properties .
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- Study on CSF1R Inhibition : A lead compound structurally related to the target compound exhibited potent CSF1R inhibition with an IC50 of 0.53 nM, leading to decreased survival of protumor macrophages .
- Antimicrobial Efficacy : Compounds with similar urea structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) around 250 μg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea with structurally or functionally related urea derivatives:
Key Structural and Functional Differences:
Substituent Effects :
- The target compound ’s 3-fluoro-4-methylphenyl group enhances metabolic stability compared to the 3-chlorophenyl analog . Fluorine’s electronegativity may improve target binding affinity.
- The 6-methoxy-2-methylpyrimidine moiety offers a balance of hydrophobicity (methyl) and hydrogen-bonding capacity (methoxy), contrasting with the 6-ethoxy group in , which increases lipophilicity.
Biological Activity :
- The P2Y1 antagonist () highlights urea derivatives' role in antiplatelet therapy, suggesting the target compound could be optimized for similar applications .
- Urea (7) () demonstrates potent platelet aggregation inhibition, providing a benchmark for in vitro testing of the target compound .
Synthesis: The target compound likely employs a stepwise synthesis (e.g., isocyanate intermediate formation followed by amine coupling), analogous to methods in (72% yield for a related urea) . By contrast, 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea () uses simpler alkylation steps due to its smaller substituents .
Research Findings and Implications
- Kinase Selectivity : Pyrimidine-based ureas often exhibit kinase inhibitory activity. For example, Sunitinib () targets VEGF and PDGF receptors, suggesting the target compound may share mechanistic pathways .
- Metabolic Stability : The 3-fluoro-4-methyl group likely improves resistance to oxidative metabolism compared to chlorinated analogs, as seen in fluorinated kinase inhibitors like Bosutinib () .
- Lead Optimization : Structural modifications (e.g., replacing methoxy with ethoxy or pyrrolidine groups) could fine-tune solubility and potency, as demonstrated in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
